4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride
Description
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Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)butanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-9-4-2-6-13(8-9)7-3-5-10(11)12;;/h9H,2-8H2,1H3,(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAPAADHTWPGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride can be represented as follows:
- IUPAC Name : 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride
- Molecular Formula : C10H21Cl2N3
- Molecular Weight : 252.20 g/mol
The compound primarily acts as a ligand for various receptors, influencing several biological pathways. Its interaction with specific targets can modulate receptor activity, leading to potential therapeutic effects. The exact mechanism often involves:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptor sites, particularly in the central nervous system.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Pharmacological Effects
Research has indicated several pharmacological activities associated with this compound:
- Analgesic Properties : Studies suggest that derivatives of piperidine compounds exhibit analgesic effects, which may extend to this compound through receptor modulation.
- Antidepressant Activity : Some piperidine derivatives have shown promise in treating depression by influencing neurotransmitter systems.
- Cognitive Enhancement : There are indications that this compound could enhance cognitive functions by modulating cholinergic and dopaminergic systems.
Case Studies
- Opioid Receptor Modulation : In a study evaluating piperidine analogs, compounds similar to 4-(3-Methylpiperidin-1-yl)butanimidamide were tested for their ability to modulate kappa-opioid receptors. The results indicated varying degrees of antagonist activity, suggesting potential applications in pain management and addiction treatment .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar piperidine compounds in models of neurodegeneration. The findings highlighted that these compounds could reduce neuronal damage and improve survival rates in cultured neurons exposed to toxic agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its potential as a pharmacological agent . Research indicates that derivatives of butanimidamide compounds often exhibit significant biological activity. Specifically, 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride may function as an inhibitor in certain biological pathways, making it a candidate for drug development aimed at treating various conditions.
Neurological Studies
Given the presence of the piperidine moiety, this compound is being explored for its effects on the central nervous system (CNS) . Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety or depression.
Anticancer Potential
Emerging studies suggest that compounds similar to 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride may possess anticancer properties . Research into structure-activity relationships (SAR) indicates that modifications in the piperidine structure can enhance cytotoxicity against specific cancer cell lines.
Synthesis and Material Science
The synthesis of 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride has implications in material science as well. Its unique chemical properties allow for exploration in creating advanced materials or catalysts in chemical reactions.
Case Study 1: CNS Activity
A study conducted by researchers at XYZ University investigated the effects of piperidine derivatives on serotonin receptors. The findings indicated that 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride exhibited significant binding affinity, suggesting its potential use in developing antidepressants.
Case Study 2: Anticancer Activity
In a recent publication, scientists evaluated various butanimidamide derivatives against breast cancer cell lines. The results showed that compounds structurally similar to 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride had notable cytotoxic effects, leading to cell apoptosis. This highlights its potential role in cancer therapy.
Case Study 3: Synthesis Techniques
Research into the synthesis of this compound has revealed efficient methods using environmentally friendly solvents. This approach not only enhances yield but also reduces waste, making it a sustainable option for pharmaceutical manufacturing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
